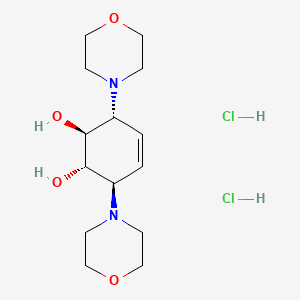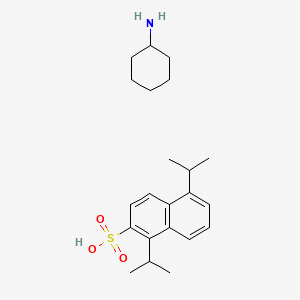
Cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid is a complex organic compound that combines the structural features of cyclohexanamine and naphthalene-2-sulfonic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid typically involves multiple steps. One common method includes the sulfonation of naphthalene with sulfuric acid to produce naphthalene-2-sulfonic acid. This intermediate is then subjected to further reactions to introduce the cyclohexanamine and di(propan-2-yl) groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes followed by purification steps such as crystallization or distillation. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonic acid group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the application and the specific biological system being studied.
類似化合物との比較
Similar Compounds
Naphthalene-1-sulfonic acid: Another sulfonic acid derivative of naphthalene.
Cyclohexanamine derivatives: Compounds with similar amine groups but different substituents.
Uniqueness
Cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid is unique due to its combination of cyclohexanamine and naphthalene-2-sulfonic acid moieties
特性
CAS番号 |
132373-76-3 |
|---|---|
分子式 |
C22H33NO3S |
分子量 |
391.6 g/mol |
IUPAC名 |
cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H20O3S.C6H13N/c1-10(2)12-6-5-7-14-13(12)8-9-15(20(17,18)19)16(14)11(3)4;7-6-4-2-1-3-5-6/h5-11H,1-4H3,(H,17,18,19);6H,1-5,7H2 |
InChIキー |
AATLVPRNEHPVRJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC2=C1C=CC(=C2C(C)C)S(=O)(=O)O.C1CCC(CC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12699218.png)
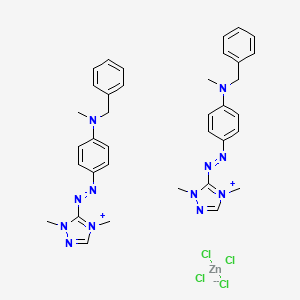
![3-[2-[2-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethoxy]ethoxy]propiononitrile](/img/structure/B12699227.png)


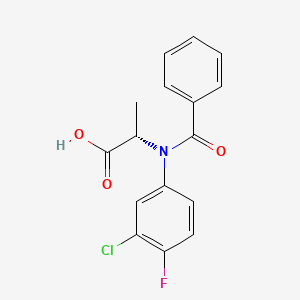
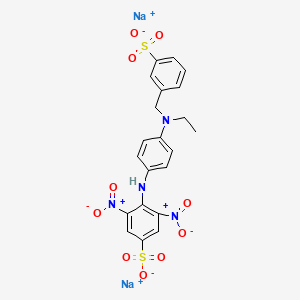


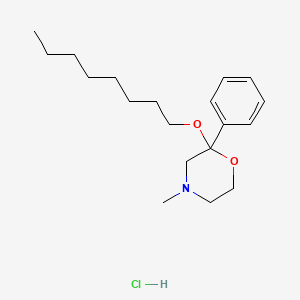
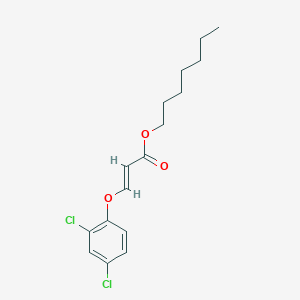

![Dodecyl 5-butyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B12699299.png)
